3,3'-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
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Overview
Description
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is an organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a diphenylethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with 2,2-diphenylethane-1,1-diol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings may participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate): Known for its use as an aggregation-induced emission (AIE) dye for bio-imaging.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used as a synthetic intermediate for further chemical synthesis.
Uniqueness
3,3’-(2,2-Diphenylethane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its dual pyran-2-one rings and diphenylethane core, which confer distinct chemical and physical properties
Properties
CAS No. |
88639-72-9 |
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Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2,2-diphenylethyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C26H22O6/c1-15-13-19(27)22(25(29)31-15)24(23-20(28)14-16(2)32-26(23)30)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,21,24,27-28H,1-2H3 |
InChI Key |
ORWJNNGHJDWRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=C(C=C(OC2=O)C)O)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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